BI-891065

cIAP1 selectivity XIAP sparing IAP antagonist profiling

BI-891065 is a monovalent, orally bioavailable SMAC mimetic engineered for ≥206-fold cIAP1 selectivity over XIAP (IC50 ≤1 nM vs 206 nM) to decouple tumor-cell apoptosis from XIAP-mediated cytokine-release toxicity—a critical differentiator from broad IAP antagonists such as birinapant or LCL161. It has demonstrated preclinical synergy with the BET inhibitor BI-894999 across a 151-cell-line panel and in colorectal/pancreatic xenograft models and has been evaluated in two first-in-human Phase I trials (monotherapy and in combination with ezabenlimab), providing clinically characterized dosing (up to 400 mg oral daily) and pharmacodynamic biomarkers (cIAP1 degradation in PBMCs/tumor biopsies). This compound is intended for research use only; not for human or veterinary use.

Molecular Formula
Molecular Weight
Cat. No. B1192381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-891065
SynonymsBI-891065;  BI 891065;  BI891065; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-891065: Oral, Monovalent SMAC Mimetic with Sub-Nanomolar cIAP1 Selectivity for Oncology Research Procurement


BI-891065 is a monovalent, orally bioavailable small-molecule second mitochondria-derived activator of caspases (SMAC) mimetic developed by Boehringer Ingelheim, designed as a selective antagonist of cellular inhibitor of apoptosis protein 1 (cIAP1) [1]. The compound binds to the SMAC-binding groove on IAP family proteins, promoting cIAP1 degradation and facilitating cytokine-mediated cell death in susceptible tumors [1]. Unlike earlier-generation SMAC mimetics that broadly target cIAP1, cIAP2, and XIAP with varying potencies, BI-891065 exhibits pronounced selectivity for cIAP1 (IC50 ≤ 1 nM) over cIAP2 (IC50 15 nM) and XIAP (IC50 206 nM) in cell-based assays, a pharmacological profile engineered to potentially mitigate XIAP-associated cytokine-release syndrome observed with less selective agents [1]. The compound has been evaluated in two first-in-human Phase I trials as monotherapy and in combination with the anti-PD-1 antibody ezabenlimab in patients with advanced solid tumors, demonstrating target engagement through reduction of cIAP1 levels in peripheral blood mononuclear cells and tumor biopsies [2].

Why SMAC Mimetics Are Not Interchangeable: BI-891065 Procurement Rationale Based on Pharmacological Selectivity and Safety Data


Substituting BI-891065 with alternative SMAC mimetics such as birinapant, LCL161, or DEBIO-1143 without evaluating differential target selectivity profiles introduces substantial risk of divergent experimental outcomes and clinical translatability. Clinical experience with earlier SMAC mimetics has been largely disappointing, with limited monotherapy activity against solid and hematologic tumors, and some agents were associated with dose-limiting cytokine-release syndrome [1]. This toxicity is mechanistically linked to XIAP inhibition, as XIAP deficiency or blockade increases production of pro-inflammatory cytokines including TNFα [1]. BI-891065's engineered selectivity for cIAP1 with >200-fold lower affinity for XIAP (IC50 206 nM vs. ≤1 nM) represents a deliberate pharmacological strategy to preserve target-driven antitumor immune activation while potentially reducing XIAP-mediated inflammatory toxicity—a differentiation that renders the compound non-substitutable with broader-spectrum IAP antagonists in scientifically rigorous studies [1].

BI-891065 Quantitative Differentiation Evidence: Comparative Data Versus SMAC Mimetic Comparators


cIAP1 Selectivity Ratio: BI-891065 Exhibits >200-Fold Discrimination Over XIAP Compared to Bivalent SMAC Mimetics

BI-891065 demonstrates a cIAP1:XIAP IC50 selectivity ratio of ≥206-fold (≤1 nM vs. 206 nM) in cell-based assays [1]. In contrast, the bivalent SMAC mimetic birinapant exhibits a cIAP1:XIAP Kd ratio of approximately 45-fold (<1 nM vs. 45 nM) [2]. This represents a >4.5-fold greater discrimination against XIAP for BI-891065 relative to birinapant. The clinical relevance of XIAP sparing is supported by observations that earlier SMAC mimetics with more potent XIAP inhibition were associated with dose-limiting cytokine-release syndrome, likely due to XIAP's role in restraining pro-inflammatory cytokine production [1].

cIAP1 selectivity XIAP sparing IAP antagonist profiling

Oral Bioavailability Differentiation: BI-891065 as Monovalent Oral Agent Versus Bivalent Comparators Requiring Intravenous Administration

BI-891065 is a monovalent, orally bioavailable SMAC mimetic administered as a once-daily oral tablet in clinical studies, with dosing evaluated from 5 mg to 400 mg daily and 200 mg twice-daily [1]. In contrast, birinapant is a bivalent SMAC mimetic that requires intravenous administration in clinical trials [2]. LCL161 is also orally bioavailable and monovalent [3], but lacks BI-891065's degree of cIAP1:XIAP selectivity, which may contribute to differential tolerability profiles. BI-891065's oral route combined with its selectivity profile offers a differentiated combination of dosing convenience and target discrimination not simultaneously available with bivalent intravenously administered comparators.

oral bioavailability monovalent SMAC mimetic route of administration

Preclinical BET Inhibitor Combination: BI-891065 with BI-894999 Demonstrates Broad-Spectrum Antiproliferative Synergy Across 151 Cancer Cell Lines

The combination of BI-891065 with the oral BET inhibitor BI-894999 was evaluated across a panel of 151 human tumor cell lines in cell proliferation assays, with IC50 values determined individually for each agent [1]. Bliss synergy analysis across the tested panel demonstrated combination synergy irrespective of tissue context, with synergy scores presented across indications [1]. The study further validated this combination in colorectal patient-derived organoid models and in pancreatic and colorectal in vivo xenografts, where the combination significantly impaired tumor growth [1]. This represents a level of systematic combination profiling not reported for other SMAC mimetic-BET inhibitor pairings in the public domain.

BET inhibitor combination synergy analysis preclinical efficacy

Clinical Target Engagement Evidence: BI-891065 Reduces cIAP1 Levels in PBMCs and Tumor Biopsies with Tolerable Safety Profile

In two Phase I dose-escalation studies evaluating BI-891065 monotherapy (N=25 USA study; N=12 Japan study) across 5-400 mg daily doses, cIAP1 levels were reduced in peripheral blood mononuclear cells and tumor biopsies, confirming on-target pharmacodynamic activity [1]. No dose-limiting toxicities occurred in the USA monotherapy study; three DLTs occurred in the Japan study (grade 3 increased bilirubin, n=2; maculopapular rash, n=1) [1]. Neither study reached a maximum tolerated dose for monotherapy, and no objective responses were observed; however, 25-40% of patients achieved stable disease with monotherapy [1]. In the combination cohort with ezabenlimab (N=37), one DLT occurred (grade 2 pneumonitis) and 35% achieved stable disease [1]. These clinical data establish human pharmacodynamic validation absent from preclinical-only comparators, though both studies ended early due to efficacy data insufficiently promising to justify continuation [1].

target engagement pharmacodynamics Phase I clinical data

cIAP1:XIAP Degradation Specificity: BI-891065 Concentration-Dependent cIAP1 Degradation Without XIAP Depletion in HT-29 Cells

WES (Simple Western System) analysis of HT-29 colorectal cancer cells treated with indicated concentrations of BI-891065 for 6 hours demonstrated concentration-dependent degradation of cIAP1, with cIAP2 and XIAP levels remaining largely unchanged [1]. This cellular degradation profile aligns with the compound's biochemical selectivity (cIAP1 IC50 ≤1 nM vs. XIAP IC50 206 nM) and distinguishes BI-891065 from SMAC mimetics that induce broader IAP family degradation. The retention of XIAP protein may contribute mechanistically to the differentiated tolerability profile observed clinically, given XIAP's established role in restraining pro-inflammatory cytokine production [2].

cIAP1 degradation XIAP sparing Western blot analysis

BI-891065 Application Scenarios: Research Use Cases Derived from Quantitative Differentiation Evidence


Preclinical Combination Studies with BET Inhibitors for Solid Tumor Indications

Researchers investigating dual targeting of apoptotic and epigenetic pathways should prioritize BI-891065 based on its validated synergy with the oral BET inhibitor BI-894999 across a 151-cell-line panel, colorectal patient-derived organoid models, and pancreatic/colorectal xenografts [1]. This extensive preclinical combination dataset provides a reference framework for experimental design not available for alternative SMAC mimetic-BET inhibitor pairings. The oral bioavailability of both agents further supports in vivo combination dosing convenience [1].

Immuno-Oncology Studies Requiring SMAC Mimetic with Immune Checkpoint Inhibitor Combination

For investigations combining SMAC mimetics with anti-PD-1/PD-L1 antibodies, BI-891065 offers clinically characterized dosing and tolerability data from Phase I combination studies with ezabenlimab [1]. The compound's cIAP1 selectivity profile, which may mitigate XIAP-associated inflammatory toxicity, provides a differentiated safety rationale for combination immunotherapy studies where cytokine-release syndrome risk must be minimized [1]. cIAP1 degradation in PBMCs and tumor biopsies serves as a validated pharmacodynamic biomarker for target engagement monitoring [1].

cIAP1-Selective Mechanistic Studies Requiring XIAP-Sparing Pharmacological Tools

Investigators studying the differential roles of cIAP1 versus XIAP in apoptosis regulation, NF-κB signaling, or tumor microenvironment modulation should select BI-891065 due to its ≥206-fold cIAP1:XIAP selectivity ratio and demonstrated cellular degradation specificity for cIAP1 while largely sparing cIAP2 and XIAP in HT-29 cells [1][2]. This pharmacological profile enables cleaner interrogation of cIAP1-dependent biology compared to broader-spectrum IAP antagonists such as earlier-generation SMAC mimetics that induced triple IAP knockout-like effects [3].

Translational Studies Requiring Orally Bioavailable SMAC Mimetic with Human Clinical Validation

For preclinical translational research intended to inform clinical development strategies, BI-891065 provides human pharmacokinetic and pharmacodynamic data from two completed Phase I studies establishing tolerable oral dosing up to 400 mg daily and confirming target engagement in patients with advanced solid tumors [1]. This clinical characterization, though accompanied by the caveat that studies ended early due to insufficiently promising efficacy [1], distinguishes BI-891065 from tool compounds lacking human validation and supports its use in studies where clinical translatability is a key consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-891065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.